

Application Notes and Protocols: Detecting p-MET Inhibition by Bozitinib Using Western Blot

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Compound of Interest

Compound Name: *Bozitinib*

Cat. No.: *B2946291*

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This document provides a detailed protocol for assessing the inhibitory effect of **Bozitinib** on the phosphorylation of the MET receptor tyrosine kinase (p-MET) in a cellular context using Western blot analysis. **Bozitinib** is a potent and highly selective, ATP-competitive small-molecule inhibitor of c-MET, which has demonstrated significant anti-tumor activity in preclinical models by blocking the HGF/c-MET signaling pathway.^{[1][2][3]}

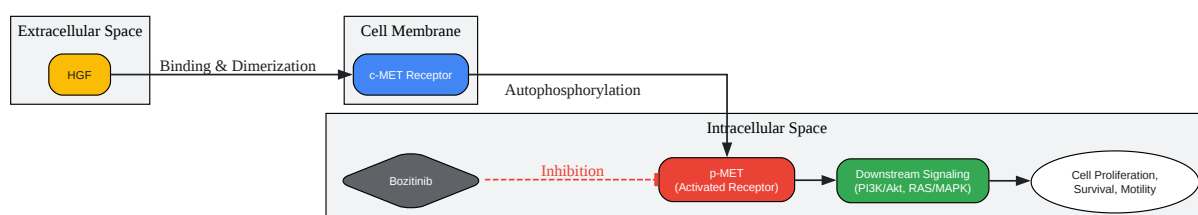
Introduction to MET Signaling and Bozitinib Inhibition

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation at specific tyrosine residues within its kinase domain.^{[4][5]} This phosphorylation event activates downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, migration, and invasion.^[6] Aberrant activation of the HGF/c-MET pathway is a known driver in various cancers.^{[2][7]}

Bozitinib selectively binds to the ATP-binding pocket of c-MET, preventing its autophosphorylation and subsequent activation of downstream signaling.^{[1][3]} This application note details a Western blot methodology to visualize and quantify the reduction in p-MET levels

in cultured cells following treatment with **Bozitinib**, thereby providing a direct measure of its target engagement and inhibitory activity.

Signaling Pathway of HGF/c-MET and Inhibition by Bozitinib



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Caption: HGF/c-MET signaling pathway and the inhibitory action of **Bozitinib**.

Experimental Protocol: Western Blot for p-MET

This protocol is designed for adherent cancer cell lines with known MET expression. Optimization may be required for different cell types or experimental conditions.

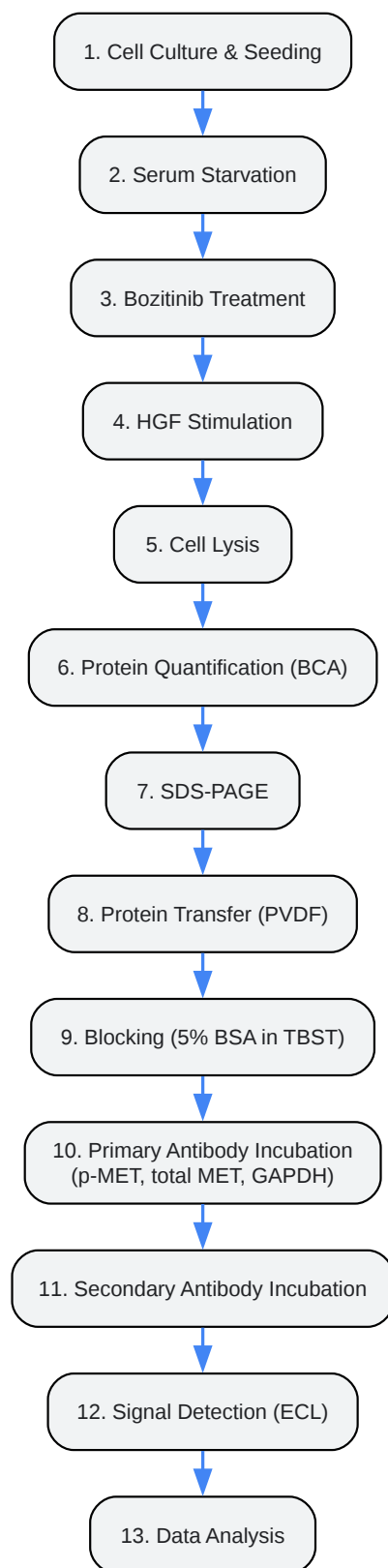
Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Supplier	Catalog No.	Purpose
Cell Culture			
MET-expressing cancer cell line	ATCC/equivalent	e.g., MKN-45, H69	Experimental model
Cell Culture Medium (e.g., RPMI-1640)	Gibco	Varies	Cell growth
Fetal Bovine Serum (FBS)	Gibco	Varies	Growth supplement
Penicillin-Streptomycin	Gibco	Varies	Antibiotic
Stimulation & Inhibition			
Recombinant Human HGF	R&D Systems	294-HG	Induce MET phosphorylation
Bozitinib (PLB-1001)	Selleck Chemicals	S6762	MET inhibitor
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650	Solvent for Bozitinib
Lysis & Protein Quantification			
RIPA Lysis Buffer	Cell Signaling	9806	Cell lysis
Protease Inhibitor Cocktail	Roche	11836170001	Prevent protein degradation
Phosphatase Inhibitor Cocktail	Roche	04906837001	Prevent dephosphorylation
BCA Protein Assay Kit	Thermo Fisher	23225	Quantify protein concentration
Electrophoresis & Transfer			

4-12% Bis-Tris Gels	Invitrogen	Varies	Protein separation
PVDF Membrane	Millipore	IPVH00010	Protein transfer
20X NuPAGE MOPS SDS Running Buffer	Invitrogen	NP0001	Electrophoresis buffer
20X NuPAGE Transfer Buffer	Invitrogen	NP0006	Transfer buffer
Immunodetection			
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906	Blocking agent
Tris-Buffered Saline with Tween-20 (TBST)	-	-	Wash buffer
Anti-phospho-MET (Tyr1234/1235) Ab	Cell Signaling	#3077	Primary antibody for p-MET
Anti-MET Antibody	Cell Signaling	#8198	Primary antibody for total MET
Anti-GAPDH or Anti- β - actin Ab	Cell Signaling	#5174 / #4970	Loading control antibody
HRP-conjugated anti- rabbit IgG	Cell Signaling	#7074	Secondary antibody
ECL Western Blotting Substrate	Thermo Fisher	32106	Chemiluminescent detection

Experimental Workflow



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Caption: Step-by-step workflow for the Western blot protocol.

Detailed Protocol

1. Cell Culture and Seeding:

- Culture MET-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

2. Serum Starvation:

- Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile PBS.
- Replace with serum-free medium and incubate for 18-24 hours to reduce basal levels of receptor phosphorylation.

3. **Bozitinib** Treatment:

- Prepare a stock solution of **Bozitinib** in DMSO (e.g., 10 mM).^[1]
- Dilute **Bozitinib** in serum-free medium to the desired final concentrations (e.g., 0, 10, 30, 100, 300 nM). A vehicle control (DMSO only) must be included.
- Pre-treat the serum-starved cells with the **Bozitinib**-containing medium for 2-6 hours. A 6-hour incubation with 30 μ M has been shown to be effective in some cell lines.^{[3][8]}

4. HGF Stimulation:

- To induce MET phosphorylation, stimulate the cells with recombinant human HGF at a final concentration of 40-50 ng/mL for 10-15 minutes at 37°C.^[9] The non-stimulated control should receive an equal volume of vehicle.

5. Cell Lysis:

- Immediately after stimulation, place the plates on ice and aspirate the medium.

- Wash the cells once with ice-cold PBS.
- Add 100-150 μ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[\[10\]](#)[\[11\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.

6. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

7. SDS-PAGE:

- Prepare samples by mixing 20-30 μ g of protein with 4X SDS sample buffer and heating at 95°C for 5-10 minutes.[\[12\]](#)
- Load the samples onto a 4-12% Bis-Tris gel and run at 120-150V until the dye front reaches the bottom of the gel.

8. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

9. Blocking:

- After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background.[\[10\]](#)

10. Antibody Incubation:

- **Primary Antibody:** Incubate the membrane overnight at 4°C with the primary antibody (anti-p-MET, anti-total-MET, or loading control) diluted in 5% BSA/TBST. Recommended starting dilutions are provided in the table below.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody:** Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
- **Final Washes:** Wash the membrane again three times for 10 minutes each with TBST.

11. Signal Detection:

- Prepare the ECL substrate according to the manufacturer's protocol.
- Incubate the membrane with the substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation and Interpretation

Quantitative data from the Western blot experiment should be presented clearly for comparison. Densitometry analysis of the bands should be performed using software such as ImageJ. The p-MET signal should be normalized to the total MET signal to account for any variations in MET protein levels. Subsequently, this ratio can be normalized to the loading control (e.g., GAPDH) to correct for loading differences.

Table of Experimental Parameters

Parameter	Recommended Condition	Notes
Cell Seeding Density	80-90% confluency	Ensures sufficient protein yield.
Serum Starvation	18-24 hours	Minimizes basal p-MET levels.
Bozitinib Concentration	10 nM - 1 μ M (dose-response)	A concentration of 30 μ M has been previously reported.[3][8]
Bozitinib Incubation Time	2-6 hours	A 6-hour incubation has been previously reported.[3][8]
HGF Stimulation	40-50 ng/mL for 10-15 min	Optimal time and concentration may vary by cell line.[9]
Protein Loading	20-30 μ g per lane	Ensures detectable signal without overloading.
Primary Antibody Dilution	1:1000 in 5% BSA/TBST	Optimize for specific antibody lot.[13][14]
Secondary Antibody Dilution	1:2000 - 1:10000 in 5% BSA/TBST	Optimize for specific antibody lot.
Blocking Buffer	5% BSA in TBST	Avoid milk-based blockers.
Wash Buffer	TBST (Tris-Buffered Saline, 0.1% Tween-20)	Avoid PBS-based buffers.[11]

Expected Outcome: A dose-dependent decrease in the band intensity corresponding to p-MET should be observed in cells treated with **Bozitinib** compared to the HGF-stimulated vehicle control. The levels of total MET and the loading control should remain relatively constant across all lanes. This result would confirm the inhibitory activity of **Bozitinib** on MET phosphorylation in a cellular environment.

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